molecular formula C13H10FNO4 B6382720 4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol, 95% CAS No. 1261897-48-6

4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382720
CAS RN: 1261897-48-6
M. Wt: 263.22 g/mol
InChI Key: ZDHVHPCTOMTLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol, or FMN, is a synthetic compound that has been used in a wide range of scientific research applications. FMN is a fluorinated nitrophenol, which is a type of phenol with a nitro group attached to it. FMN has been studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

FMN has been studied for its potential applications in a variety of scientific research fields. In biochemistry, FMN has been used as a fluorescent probe to study the structure and function of proteins. In pharmacology, FMN has been used to study the effects of drugs on the body. In toxicology, FMN has been used to study the toxicity of certain compounds. Moreover, FMN has also been studied for its potential applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of FMN is not fully understood. However, it is believed that FMN is able to interact with certain proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. Specifically, FMN is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMN are not fully understood. However, there is evidence that FMN can interact with certain proteins and enzymes in the body, leading to changes in their activity and expression. For example, FMN has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and other biochemical processes. Additionally, FMN has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

FMN is a highly efficient and cost-effective compound for use in scientific research. It is relatively easy to synthesize, and the yields of the reaction are typically 95%. Additionally, FMN is a highly stable compound and can be stored at room temperature without significant degradation. However, FMN is a potentially toxic compound and should be handled with caution in the laboratory.

Future Directions

Given its potential applications in various scientific research fields, FMN has a great potential for future research. Some potential future directions for FMN include further studies on its biochemical and physiological effects, as well as its potential applications in nanotechnology and materials science. Additionally, FMN could be studied for its potential applications in drug development and drug delivery systems. Moreover, FMN could be studied for its potential applications in medical diagnostics and therapeutics.

Synthesis Methods

The synthesis of FMN involves the reaction of 2-fluoro-5-methoxyphenol with nitric acid. The reaction is carried out in an aqueous solution with a slight excess of nitric acid. The reaction produces a yellow-colored solution of FMN, which can be isolated by vacuum distillation. The yield of the reaction is typically 95%, making it a highly efficient synthesis method.

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-9-3-4-11(14)10(7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHVHPCTOMTLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686270
Record name 2'-Fluoro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol

CAS RN

1261897-48-6
Record name 2'-Fluoro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.